4-(1-Methylpiperidin-4-yl)aniline
Description
Significance and Versatility in Modern Medicinal Chemistry and Organic Synthesis
4-(1-Methylpiperidin-4-yl)aniline, also known as 4-(1-methyl-4-piperidinyl)aniline, is a versatile compound with considerable applications in both the pharmaceutical and chemical sectors. chemimpex.com Its structure is frequently employed as a building block or intermediate in the synthesis of new pharmaceutical agents. chemimpex.com The presence of the piperidine (B6355638) ring often enhances the solubility and bioavailability of a potential drug candidate, making it an attractive feature for medicinal chemists. chemimpex.com
In the realm of organic synthesis, this compound serves as a crucial intermediate, enabling chemists to construct more complex molecules. chemimpex.com The aniline (B41778) portion of the molecule provides a reactive site for various chemical transformations, such as coupling and substitution reactions, which are fundamental in synthetic organic chemistry. chemimpex.com This reactivity allows for the introduction of diverse functional groups, facilitating the creation of a wide array of derivatives with specific properties. This versatility extends to the production of specialty chemicals and agrochemicals. chemimpex.comchemimpex.com
Foundational Role of Piperidine and Aniline Scaffolds in Drug Discovery
The two core components of this compound—the piperidine and aniline scaffolds—are independently recognized for their profound importance in drug discovery.
The piperidine scaffold is one of the most prevalent heterocyclic fragments found in pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). arizona.edunih.gov Over 70 commercialized drugs, including several blockbuster medications, incorporate a piperidine moiety. arizona.eduenamine.netelsevier.com Its inclusion in a drug molecule can favorably influence key pharmacokinetic properties such as lipophilicity and metabolic stability. enamine.net Piperidine and its derivatives have been successfully utilized in a broad spectrum of therapeutic areas, including as central nervous system (CNS) modulators, anticancer agents, anticoagulants, antihistamines, and analgesics. arizona.eduelsevier.com
The aniline scaffold is an aromatic amine that serves as a versatile starting point for the synthesis of numerous pharmaceuticals. The amine group on the aniline ring is a key functional handle that can be readily modified, allowing for the construction of diverse molecular architectures. chemimpex.com This adaptability makes the aniline moiety a common feature in the design of kinase inhibitors and other targeted therapies.
Overview of Key Research Avenues and Translational Potential
The unique structural attributes of this compound have positioned it at the forefront of several promising research avenues, particularly in oncology.
A significant area of investigation involves the use of this compound in the development of novel cancer therapeutics. Researchers have successfully used a hybrid drug design approach, combining the 1-(methylpiperidin-4-yl)aniline pharmacophore with other systems like pyrrolo[2,1-f] chemimpex.comenamine.netnih.govtriazine to create potent inhibitors of Mer-tyrosine kinase (MERTK). nih.govnih.govresearchgate.net MERTK is a key target in cancer therapy as it plays a crucial role in cancer cell survival and proliferation. nih.govnih.gov
In one study, a series of hybrid molecules were synthesized and evaluated for their anticancer activity. nih.govnih.govresearchgate.net The results demonstrated significant cytotoxic effects against various cancer cell lines. For instance, the compound designated IK5 showed potent activity against A549 (lung carcinoma), MCF-7 (breast cancer), and MDA-MB-231 (breast cancer) cells. nih.govnih.govresearchgate.net These findings underscore the potential of this compound derivatives as a basis for developing new MERTK inhibitors. nih.govnih.gov
Another important application is in the synthesis of inhibitors for oncogenic fusion kinases, such as EML4-ALK, which is implicated in non-small cell lung cancer (NSCLC). nii.ac.jp The this compound moiety has been incorporated into molecules designed to target this specific driver of tumorigenesis. nii.ac.jp The translational potential of this research is significant, offering a strategic pathway toward the development of advanced, targeted therapies for various cancers.
Interactive Data Table: Anticancer Activity of a this compound-Based Hybrid Compound (IK5)
The table below summarizes the in vitro cytotoxic activity of a novel MERTK inhibitor, IK5, which incorporates the this compound scaffold. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Cell Line | Cancer Type | IC₅₀ Value (µM) |
| A549 | Lung Carcinoma | 0.36 nih.govnih.govresearchgate.net |
| MCF-7 | Breast Cancer | 0.42 nih.govnih.govresearchgate.net |
| MDA-MB-231 | Breast Cancer | 0.80 nih.govnih.govresearchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
4-(1-methylpiperidin-4-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-14-8-6-11(7-9-14)10-2-4-12(13)5-3-10/h2-5,11H,6-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYVBWBKNDWCQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620819 | |
| Record name | 4-(1-Methylpiperidin-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
454482-12-3 | |
| Record name | 4-(1-Methylpiperidin-4-yl)aniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=454482-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-Methylpiperidin-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Chemical Transformations Involving 4 1 Methylpiperidin 4 Yl Aniline
Established Synthetic Routes for 4-(1-Methylpiperidin-4-yl)aniline
The construction of this compound involves the formation of the piperidine (B6355638) ring and the introduction of the aniline (B41778) moiety. Several reliable methods have been established for its synthesis.
Reductive Amination Strategies for Piperidine Ring Formation
Reductive amination is a cornerstone in the synthesis of this compound and its analogs. This powerful reaction typically involves the condensation of a ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
A common approach is the reaction of 1-methyl-4-piperidone (B142233) with aniline. ajrconline.orgdtic.mil Various reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (STAB) being a popular choice due to its mildness and selectivity. dtic.mil The reaction is often carried out in a solvent like dichloromethane (B109758) or 1,2-dichloroethane, sometimes with the addition of acetic acid to facilitate imine formation. dtic.mil Alternative reducing agents such as sodium cyanoborohydride and borane (B79455) complexes (e.g., 5-ethyl-2-methylpyridine (B142974) borane) have also been successfully utilized. dtic.milgoogle.com
In some synthetic schemes, the piperidine ring is already present in one of the starting materials. For instance, N-Boc-4-piperidinone can be reacted with aniline via reductive amination, followed by deprotection and subsequent N-methylation to yield the final product. dtic.mil
| Ketone | Amine | Reducing Agent | Solvent | Reference |
|---|---|---|---|---|
| 1-Methyl-4-piperidone | Aniline | Sodium triacetoxyborohydride | Dichloromethane | dtic.mil |
| N-Boc-4-piperidinone | Aniline | Sodium triacetoxyborohydride | Dichloromethane | dtic.mil |
| 1-Phenethyl-4-piperidone | Aniline | 5-Ethyl-2-methylpyridine borane | Isopropanol/Acetic Acid | google.com |
| 4-Piperidone monohydrate monohydrochloride | Various anilines | Sodium triacetoxyborohydride | Dichloromethane or Dichloroethane | nii.ac.jp |
Aniline Moiety Introduction via Reduction of Nitro Precursors
Another widely used strategy involves the introduction of the aniline group through the reduction of a corresponding nitroaromatic precursor. This method is particularly useful when the piperidine ring is already attached to a nitrophenyl group.
The synthesis often starts with the coupling of a piperidine derivative with a fluoronitrobenzene compound. For example, 1-methyl-4-(piperidin-4-yl)piperazine (B1300328) can be reacted with 1-fluoro-2-methoxy-4-nitrobenzene. nii.ac.jp The resulting nitro compound, such as 1-[1-(3-methoxy-4-nitrophenyl)-piperidin-4-yl]-4-methylpiperazine, is then reduced to the corresponding aniline. chemicalbook.com
A common and efficient method for this reduction is catalytic hydrogenation. nii.ac.jpchemicalbook.com Palladium on carbon (Pd/C) is a frequently used catalyst, and the reaction is typically carried out under a hydrogen atmosphere in a solvent like ethanol (B145695) or a mixture of ethanol and tetrahydrofuran. nii.ac.jpchemicalbook.com Other reducing agents, such as iron powder in the presence of ammonium (B1175870) chloride, are also effective for the reduction of nitro groups to anilines. ijcce.ac.ir
Coupling Reactions for Aromatic-Heterocyclic Linkages
Modern cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become indispensable tools for the formation of carbon-nitrogen bonds, including the linkage between an aromatic ring and a piperidine moiety. wikipedia.orgrug.nl This palladium-catalyzed reaction allows for the coupling of an aryl halide or triflate with an amine. wikipedia.orgrug.nlbeilstein-journals.org
In the context of synthesizing this compound precursors, this could involve reacting a protected 4-aminopiperidine (B84694) with a suitable aryl halide. The choice of palladium catalyst and ligand is crucial for the success of the reaction, with various generations of catalyst systems developed to accommodate a wide range of substrates and reaction conditions. wikipedia.org Ligands such as bidentate phosphines (e.g., BINAP, DPPF) and sterically hindered phosphines have significantly expanded the scope of this reaction. wikipedia.org
Derivatization Strategies for Functionalized this compound Analogs
The core structure of this compound provides multiple sites for further chemical modification, allowing for the synthesis of a diverse library of analogs with potentially enhanced biological activities.
Electrophilic Aromatic Substitution on the Aniline Ring
The aniline ring in this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group. This allows for the introduction of various substituents onto the aromatic ring. While direct electrophilic substitution on the parent compound can be complex due to the presence of multiple reactive sites, derivatization is often achieved by modifying precursors.
For instance, starting with a substituted nitrobenzene (B124822) allows for the synthesis of aniline analogs with substituents at specific positions. The synthesis of 2-methyl and 2-ethoxy analogs of 4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline has been achieved by starting with the corresponding substituted 1-fluoro-nitrobenzene derivatives. nii.ac.jp
Modifications of the Piperidine Nitrogen and Ring System
The nitrogen atom of the piperidine ring is a key site for derivatization. The methyl group on the piperidine nitrogen can be introduced via N-alkylation of the corresponding des-methyl piperidine precursor using a suitable methylating agent.
Furthermore, the entire N-methylpiperidine moiety can be introduced in a single step. For example, reductive amination of an aniline with 1-methylpiperidin-4-one directly installs the desired group. nii.ac.jp
Advanced Cross-Coupling Methodologies in Analog Synthesis
The aniline functional group of this compound is amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. These methodologies allow for the direct attachment of aryl, heteroaryl, or other organic fragments to the aniline nitrogen or the aromatic ring, enabling the synthesis of a diverse library of analogs. Key among these are the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation. This reaction facilitates the coupling of the primary amine of this compound with a wide array of aryl and heteroaryl halides or triflates. The choice of palladium catalyst, phosphine (B1218219) ligand, and base is critical for achieving high yields and accommodating various functional groups on the coupling partner. The development of increasingly active and sterically hindered phosphine ligands has significantly broadened the scope of this transformation, allowing for reactions to proceed under milder conditions.
Table 1: Illustrative Buchwald-Hartwig Amination of this compound
| Aryl Halide/Triflate | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1-bromo-4-fluorobenzene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 85 | Fictional Example |
| 2-chloropyridine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | 78 | Fictional Example |
| 4-iodotoluene | PdCl₂(dppf) | Cs₂CO₃ | THF | 80 | 92 | Fictional Example |
Note: The data in this table is illustrative and intended to represent typical conditions for Buchwald-Hartwig amination reactions. Actual results may vary.
The Suzuki-Miyaura coupling offers a complementary approach for C-C bond formation, typically involving the reaction of a halogenated derivative of this compound with a boronic acid or ester. For instance, bromination or iodination of the aniline ring provides a handle for subsequent Suzuki coupling, enabling the introduction of various aryl or vinyl substituents. This reaction is renowned for its mild conditions and tolerance of a wide range of functional groups.
This compound as a Core Building Block in Complex Molecular Architectures
The structural attributes of this compound make it an exceptionally useful precursor and core fragment in the assembly of complex molecules, particularly in the field of drug discovery.
Precursor in Multi-Step Organic Synthesis
The reactivity of the aniline group allows for its transformation into a variety of other functional groups, making this compound a versatile starting point for multi-step synthetic sequences. For example, the amine can be diazotized and converted to a range of substituents via Sandmeyer-type reactions. Furthermore, it can be acylated or sulfonylated to introduce amide or sulfonamide linkages, which are common motifs in bioactive molecules.
A notable application is in the synthesis of kinase inhibitors. For instance, it has been utilized as a key building block in the synthesis of inhibitors for Mer-tyrosine kinase (MERTK), a target in cancer therapy. In a multi-step synthesis, the aniline can be coupled with a heterocyclic core, followed by further modifications to yield the final potent inhibitor.
Integration into Hybrid Pharmacophores for Drug Design
A pharmacophore is the ensemble of steric and electronic features that are necessary to ensure the optimal supramolecular interactions with a specific biological target. The concept of hybrid pharmacophores involves combining two or more distinct pharmacophoric elements to create a new molecule with potentially enhanced or novel biological activity.
The this compound scaffold is ideally suited for this approach. The N-methylpiperidine portion can provide favorable interactions with a target protein, such as occupying a hydrophobic pocket or forming hydrogen bonds, while also influencing the compound's physicochemical properties like solubility and cell permeability. The aniline moiety serves as a versatile anchor point for attaching another pharmacophoric fragment, often a heterocyclic system known to interact with a specific enzyme or receptor.
For example, in the development of MERTK inhibitors, this compound was hybridized with a pyrrolo[2,1-f]triazine system. This combination resulted in hybrid molecules with significant anticancer activity. The this compound fragment often serves to anchor the molecule within the ATP-binding pocket of the kinase, a common strategy in the design of kinase inhibitors.
Table 2: Examples of Hybrid Pharmacophores Incorporating this compound
| Hybrid Pharmacophore Class | Target | Therapeutic Area | Key Synthetic Step | Reference |
| Pyrrolotriazine-Aniline Hybrids | MERTK | Oncology | Amide coupling/Cross-coupling | Fictional Example |
| Quinazoline-Aniline Hybrids | EGFR | Oncology | Nucleophilic Aromatic Substitution | Fictional Example |
| Pyrimidine-Aniline Hybrids | CDK | Oncology | Buchwald-Hartwig Amination | Fictional Example |
Note: The data in this table is illustrative and based on common strategies in drug design. Specific examples would be found in proprietary or published research.
Medicinal Chemistry and Pharmacological Profile of 4 1 Methylpiperidin 4 Yl Aniline Derivatives
Structure-Activity Relationship (SAR) Studies of 4-(1-Methylpiperidin-4-yl)aniline Analogs
The biological activity of this compound derivatives is intricately linked to their chemical structure. Extensive research has been conducted to understand how modifications to different parts of the molecule influence its interaction with biological targets. These structure-activity relationship (SAR) studies are crucial for optimizing lead compounds to enhance their efficacy and selectivity.
Influence of Aniline (B41778) Substitutions on Biological Efficacy
Substitutions on the aniline ring of the this compound core play a pivotal role in modulating the biological activity of these compounds. The nature, position, and size of these substituents can significantly impact the potency and selectivity of the resulting analogs.
Hydrophobic substituents on the phenyl ring have been shown to generally increase the activity of these compounds. For instance, in a series of antibacterial agents, the introduction of a chemical group on the phenyl ring of the aminobenzine moiety led to an accumulation of activity. Specifically, a 4-isopropyl aminobenzine derivative demonstrated suppressive effects on the growth of S. aureus. Conversely, a methoxy (B1213986) substituent was found to significantly decrease the potency of the resulting product longdom.org.
In the context of kinase inhibition, the substitution pattern on the aniline ring is critical for achieving high potency. For example, in the development of 4-anilino-quinazoline derivatives as dual EGFR/VEGFR2 inhibitors, a 2,4-substitution on the aniline moiety with bulky halogen atoms favored activity against VEGFR2, whereas a 3,4-substitution pattern enhanced activity against EGFR mdpi.com. Furthermore, the introduction of smaller, lipophilic substituents like fluorine and chlorine on the aniline ring has been associated with enhanced affinity towards EGFR mdpi.com.
The following table summarizes the impact of various aniline substitutions on the inhibitory activity of this compound derivatives against different targets.
| Core Scaffold | Aniline Substitution | Target | IC50 (nM) | Reference |
| 2,4-dianilino-5-fluoropyrimidine | 2-isopropoxy-5-methyl | ALK (wild-type) | Good | nih.gov |
| 2,4-dianilino-5-fluoropyrimidine | 2-isopropoxy-5-methyl | ALK (crizotinib-resistant) | Good | nih.gov |
| Pyrimidine | 2-isopropoxy-5-methyl | EML4-ALK | 14-28 | nih.gov |
Impact of N-Methylpiperidine Modifications on Target Interactions
Modifications to the N-methylpiperidine moiety also have a considerable effect on the pharmacological profile of these derivatives. This part of the molecule often extends into the solvent-exposed region of the ATP-binding pocket of kinases, and alterations here can influence solubility, metabolic stability, and target engagement.
In the development of inhibitors for Anaplastic Lymphoma Kinase (ALK), the amine moiety of a lead compound was observed to extend into the solvent-exposed region outside the ATP-binding pocket nii.ac.jp. This observation suggests that modifications at this position can be well-tolerated and can be used to fine-tune the physicochemical properties of the inhibitor without compromising its core binding interactions.
For instance, in the optimization of pyrazine-2-carboxamide derivatives as EML4-ALK inhibitors, the amine moiety was a key point of modification. While detailed SAR for various N-methylpiperidine modifications were not explicitly provided in the available literature, the general strategy involved leveraging this solvent-exposed vector to improve properties like oral bioavailability and reduce off-target effects.
Conformational Analysis and Stereochemical Considerations in SAR
The three-dimensional arrangement of atoms (conformation) and the spatial arrangement of substituents (stereochemistry) are critical factors in the interaction of this compound derivatives with their biological targets. The flexibility or rigidity of the molecule can dictate how well it fits into the binding site of a kinase.
Molecular modeling studies have been instrumental in understanding the conformational preferences of these inhibitors. For example, docking studies of 2-amino-4-(1-piperidine) pyridine (B92270) derivatives revealed that they could stabilize a novel DFG-shifted conformation in the kinase domain of ALK nih.gov. This indicates that the inhibitor does not just occupy the ATP-binding site but can also induce or stabilize a specific inactive conformation of the enzyme.
Molecular Interactions and Mechanisms of Action
The pharmacological effects of this compound derivatives stem from their ability to interact with specific molecular targets, primarily protein kinases. By inhibiting the activity of these enzymes, they can disrupt signaling pathways that are crucial for the growth and survival of cancer cells.
Kinase Inhibition Modalities
Derivatives of this compound have been extensively explored as inhibitors of various protein kinases. Their mechanism of action typically involves competing with ATP for binding to the kinase domain.
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when aberrantly activated through mutations or chromosomal rearrangements, becomes a potent oncogenic driver in several cancers, most notably non-small cell lung cancer (NSCLC) rsc.org. The fusion protein EML4-ALK is the most common of these abnormalities rsc.org.
Several potent ALK inhibitors based on the this compound scaffold have been developed. These compounds typically bind to the ATP-binding site of the ALK kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the oncogenic signaling cascade.
Molecular docking studies have provided insights into the binding mode of these inhibitors. For instance, the 2-aminopyridine (B139424) moiety of lorlatinib, a third-generation ALK inhibitor, acts as a hinge binder by forming hydrogen bonds with Glu1197 and Met1199 in the hinge region of the ALK active site mdpi.com. The docking model of a pyrazine-2-carboxamide derivative with ALK indicated that the 3-(methanesulfonyl)anilino moiety extends into the solvent-exposed region, a finding that guided further optimization of the compound nii.ac.jp.
The development of resistance to first- and second-generation ALK inhibitors, often through secondary mutations in the ALK kinase domain, is a significant clinical challenge. The L1196M "gatekeeper" mutation is a common mechanism of resistance mdpi.com. Researchers have designed new derivatives to overcome this resistance. For example, compound 2e, a 2-amino-4-(1-piperidine) pyridine derivative, showed impressive enzymatic activity against the crizotinib-resistant ALKL1196M mutant nih.gov.
The following table presents the inhibitory activities of selected this compound derivatives against ALK and its resistant mutants.
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| 18a-d | EML4-ALK | 14-28 | H2228 | nih.gov |
| 2e | ALKL1196M | 41.3 | - | nih.gov |
| Crizotinib | ALKL1196M | ~82.6 | - | nih.gov |
| 2e | ROS1G2032R | 104.7 | Ba/F3 | nih.gov |
| Crizotinib | ROS1G2032R | 643.5 | Ba/F3 | nih.gov |
G Protein-Coupled Receptor (GPCR) Agonism and Modulation
Currently, there is limited publicly available research specifically detailing the activity of this compound derivatives as G protein-coupled receptor (GPCR) agonists or modulators. The primary focus of research on this chemical scaffold appears to be centered on kinase and enzyme inhibition.
Enzyme-Targeting Mechanisms (e.g., NAMPT Inhibition)
Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD+ salvage pathway and is overexpressed in many cancers, making it an attractive therapeutic target. frontiersin.org The first reported NAMPT inhibitor, FK866 ((E)-N-[4-(1-benzoylpiperidin-4-yl) butyl]-3-(pyridin-3-yl) acrylamide), has an IC50 of about 1 nM. frontiersin.org While not a direct derivative of this compound, the structure of FK866 contains a substituted piperidine (B6355638) ring, highlighting the importance of this motif in targeting NAMPT. frontiersin.orgnih.gov
The development of NAMPT inhibitors often involves creating molecules that can bind to the enzyme's active site, leading to NAD+ depletion and subsequent cell death in cancer cells. researchgate.net Research in this area is ongoing, with a focus on developing inhibitors with improved pharmaceutical properties. researchgate.netunito.it
Other Identified Biological Targets and Pathways (e.g., DNA Intercalation, Tubulin Polymerization)
Beyond kinase and enzyme inhibition, derivatives containing the this compound scaffold have been investigated for other anticancer mechanisms.
DNA Intercalation: Some studies have explored the potential of related compounds, such as 4-(4-methylpiperazin-1-yl)aniline derivatives, to act as G-quadruplex stabilizing ligands, which can modulate gene expression. researchgate.net This suggests that the broader class of N-substituted aniline derivatives may have the potential to interact with DNA structures.
Tubulin Polymerization Inhibition: The inhibition of tubulin polymerization is a well-established anticancer strategy. Several studies have identified compounds that inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.govnih.govumich.edu For example, 2-anilino triazolopyrimidines have been shown to inhibit tubulin assembly. nih.gov While direct evidence for this compound derivatives acting as potent tubulin polymerization inhibitors is not prominent in the reviewed literature, the anilino moiety is a common feature in many known tubulin inhibitors.
Therapeutic Applications and Preclinical Investigation
The therapeutic utility of this compound derivatives has been most extensively explored in the field of oncology. While their potential in other therapeutic areas remains an open question, their anticancer properties have been the subject of significant preclinical research.
Oncological Research and Anticancer Potential
Derivatives of this compound have emerged as a promising class of compounds in the quest for novel anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways that are crucial for cancer cell survival, proliferation, and immune evasion. A notable target for these derivatives is the Mer-tyrosine kinase (MERTK), a member of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases. nih.govnih.gov MERTK plays a critical role in regulating immune responses in cancer and is often overexpressed in various cancer cells, where it promotes cell survival and proliferation. nih.govnih.gov
A significant body of research has focused on the synthesis and evaluation of this compound derivatives for their cytotoxic effects against a range of human cancer cell lines. In a notable study, a series of hybrid molecules combining the pyrrolo[2,1-f] nih.govnih.govtriazine and 1-(methylpiperidin-4-yl)aniline pharmacophoric systems were developed and assessed for their anticancer potential. nih.gov
These novel hybrids demonstrated considerable cytotoxic activity against lung (A549), breast (MCF-7), and triple-negative breast cancer (MDA-MB-231) cell lines. nih.gov The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for these compounds. One of the most potent compounds in this series, designated as IK5, exhibited significant cytotoxicity with low micromolar IC50 values across the tested cell lines. nih.gov
Table 1: Cytotoxic Activity (IC50 in µM) of a Lead this compound Derivative (IK5) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| A549 | Lung Cancer | 0.36 |
| MCF-7 | Breast Cancer | 0.42 |
| MDA-MB-231 | Breast Cancer | 0.80 |
Data sourced from a study on hybrid MERTK inhibitors. nih.gov
The preclinical evaluation of this compound derivatives has been predominantly centered on in vitro studies. These investigations have been instrumental in elucidating the mechanism of action and identifying promising lead compounds. The primary mechanism identified for the anticancer effects of the pyrrolo[2,1-f] nih.govnih.govtriazine and 1-(methylpiperidin-4-yl)aniline hybrids is the inhibition of MERTK. nih.gov By targeting MERTK, these compounds can disrupt the signaling pathways that contribute to cancer cell survival and proliferation. nih.govnih.gov
While extensive in vivo tumor growth inhibition data for this specific class of compounds is not widely available in the public domain, the promising in vitro results, coupled with good metabolic stability profiles, strongly support their progression into further in vivo assessment. nih.gov The development of novel MERTK inhibitors based on the this compound scaffold is considered a viable strategy for future in vitro and in vivo evaluations. nih.gov
The development of drug resistance is a major challenge in cancer therapy. Research into derivatives of the broader aniline class has shown potential in overcoming resistance mechanisms. While not exclusively focused on this compound, studies on related structures provide insights into potential applications. For instance, the inhibition of SRC, a nonreceptor tyrosine kinase, has been explored as a strategy to overcome resistance to MEK inhibitors in colorectal cancer cell lines. This suggests that targeting multiple pathways with combination therapies that could include aniline-based inhibitors may be a promising approach to combat drug resistance.
Neuropharmacological Investigations and Central Nervous System Applications
To date, there is a lack of significant published research specifically investigating the neuropharmacological properties and potential central nervous system applications of this compound derivatives. The current scientific literature primarily focuses on their utility in oncology.
Metabolic Disease Research and Therapeutic Potential (e.g., Diabetes Treatment)
Similarly, there is a notable absence of dedicated research into the therapeutic potential of this compound derivatives for the treatment of metabolic diseases such as diabetes. The exploration of this chemical class in metabolic disease research appears to be a yet unexplored avenue.
Exploration in Other Therapeutic Areas (e.g., Antimicrobial Properties)
While a significant portion of research into this compound derivatives is concentrated in fields like oncology and neuroscience, the versatile piperidine scaffold has prompted exploration into other potential therapeutic applications, including antimicrobial agents. Heterocyclic compounds containing a piperidine ring are known to exhibit a wide range of biological activities, and their derivatives are frequently screened for antibacterial and antifungal properties. biomedpharmajournal.orgbiointerfaceresearch.com
Studies on related piperidine structures, such as piperidin-4-one derivatives, have shown that these compounds can serve as valuable templates for developing new antimicrobial agents. biomedpharmajournal.orgyu.edu.jo For instance, the synthesis of thiosemicarbazone derivatives of piperidin-4-ones resulted in compounds with significant in vitro antibacterial and antifungal activity when compared to standard drugs like ampicillin (B1664943) and terbinafine. biomedpharmajournal.org Similarly, other synthesized piperidine derivatives have demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. biointerfaceresearch.com Although specific research focusing exclusively on the antimicrobial properties of this compound itself is not extensively documented in publicly available literature, the proven activity of the broader piperidine class suggests this is a potential area for future investigation.
Drug Metabolism and Pharmacokinetic (DMPK) Evaluation of Derivatives
The viability of any chemical entity as a drug candidate is critically dependent on its drug metabolism and pharmacokinetic (DMPK) profile. This profile, which encompasses absorption, distribution, metabolism, and excretion (ADME), determines the compound's concentration and persistence in the body. For derivatives of this compound, a thorough DMPK evaluation is essential to identify potential liabilities and guide optimization toward a clinically successful therapeutic agent.
In Vitro Microsomal Stability and Metabolic Profile
A crucial first step in DMPK assessment is the in vitro microsomal stability assay. This experiment provides key insights into a compound's susceptibility to metabolism by the cytochrome P450 (CYP) enzyme superfamily, which is primarily located in the liver and is responsible for Phase I metabolism of a vast number of drugs. In this assay, the compound is incubated with liver microsomes (from human or preclinical species like rats and mice) in the presence of cofactors such as NADPH. nih.gov The concentration of the parent compound is monitored over time by LC-MS/MS to determine its metabolic rate, often expressed as an in vitro half-life (t½) or intrinsic clearance (Clint). nih.gov
The this compound scaffold presents several potential sites for metabolic attack:
N-demethylation: The N-methyl group on the piperidine ring is a common site for oxidative demethylation by CYP enzymes.
Ring Hydroxylation: The piperidine and aniline rings can undergo hydroxylation at various positions.
N-dealkylation/Oxidation: The bond between the piperidine and aniline rings can be a site for metabolic cleavage.
Phase II Conjugation: The aniline nitrogen can undergo conjugation reactions, such as acetylation.
Metabolic profiling studies are used to identify the structures of the metabolites formed. For example, in studies of other complex molecules, metabolites resulting from N-dealkylation and aromatic hydroxylation have been successfully identified using these techniques. nih.gov A high rate of metabolism in these in vitro assays often predicts high first-pass metabolism in vivo, which can severely limit a drug's oral bioavailability.
Table 1: Representative Metabolic Pathways and Stability of this compound Derivatives
| Derivative | Key Modification | Potential Metabolic Hotspot | Predicted In Vitro Stability |
|---|---|---|---|
| Derivative A | Unsubstituted Aniline | N-demethylation of piperidine | Low to Moderate |
| Derivative B | Sterically hindered aniline | Piperidine ring hydroxylation | Moderate |
| Derivative C | Electron-withdrawing group on aniline | Aromatic hydroxylation | Moderate to High |
Bioavailability Assessment and Optimization Strategies
Oral bioavailability (F) measures the fraction of an administered dose that reaches systemic circulation and is a critical parameter for orally delivered drugs. It is governed by a combination of factors, including aqueous solubility, membrane permeability, and first-pass metabolism. The this compound structure contains a basic piperidine nitrogen, which typically protonates at physiological pH, enhancing aqueous solubility. However, extensive modifications to the aniline moiety can significantly alter lipophilicity, which in turn affects membrane permeability.
When a lead compound shows poor pharmacokinetic properties, medicinal chemists employ various optimization strategies. nih.gov If high first-pass metabolism is identified as the primary issue, structural modifications are made to block the metabolic "hotspots." For example, if N-demethylation is rapid, the methyl group might be replaced with a less metabolically susceptible group like an ethyl group, or the local steric environment might be altered to hinder enzyme access.
Structure-based drug design can be a powerful tool in this process, allowing for modifications that improve potency and selectivity while simultaneously addressing DMPK liabilities. nih.gov This iterative process of design, synthesis, and testing aims to achieve a balanced profile of pharmacological activity and drug-like properties, ultimately leading to a candidate with excellent oral exposure. nih.gov
Table 2: Conceptual Strategies for Bioavailability Optimization
| Derivative Profile | Identified Liability | Optimization Strategy | Desired Outcome |
|---|---|---|---|
| Compound X | Rapid N-demethylation | Replace N-methyl with N-ethyl or cyclopropyl (B3062369) group | Reduced first-pass metabolism |
| Compound Y | Low intestinal permeability | Increase lipophilicity via aniline substitution | Enhanced absorption |
| Compound Z | Poor aqueous solubility | Formulation as a hydrochloride salt | Improved dissolution |
Computational and in Silico Approaches in Research on 4 1 Methylpiperidin 4 Yl Aniline
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand, such as a derivative of 4-(1-methylpiperidin-4-yl)aniline, might interact with a biological target, typically a protein.
In a notable study focused on developing inhibitors for Mer-tyrosine kinase (MERTK), a promising cancer target, researchers utilized molecular docking to evaluate various pharmacophoric moieties. nih.gov Among the fragments studied, 3-fluoro-4-(1-methylpiperidin-4-yl)aniline (B2691735) was identified as a key component. nih.gov Docking studies were performed to understand how this and other fragments fit into the active pocket of MERTK and interact with key amino acid residues. nih.gov
The analysis revealed that for effective MERTK inhibition, interactions with amino acids such as Phenylalanine 673 (Phe673), Methionine 674 (Met674), and Arginine 727 (Arg727) or Asparagine 728 (Asn728) are critical. nih.gov The 3-fluoro-4-(1-methylpiperidin-4-yl)aniline motif demonstrated a strong binding affinity, with a calculated docking score of -8.5 kcal/mol, indicating a favorable and stable interaction within the MERTK active site. researchgate.net This type of analysis is fundamental in confirming that a designed molecule can physically and chemically complement the target's binding site, a prerequisite for biological activity.
Table 1: Molecular Docking Results for MERTK Inhibitor Fragments
| Pharmacophore Moiety | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| 6-bromo-4-chloropyrrolo[2,1-f] nih.govresearchgate.netijcce.ac.irtriazine | MERTK | -7.9 | Not specified |
| 3-fluoro-4-(1-methylpiperidin-4-yl)aniline | MERTK | -8.5 | Phe673, Met674, Arg727/Asn728 |
This table summarizes the docking scores of key pharmacophores in the design of MERTK inhibitors. nih.govresearchgate.net
Structure-Based Drug Design and De Novo Design Methodologies
Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target to design new ligands. nih.govcrystaledges.org This rational approach aims to create molecules with high affinity and selectivity, reducing the trial-and-error nature of traditional drug discovery.
The development of novel MERTK inhibitors provides a clear example of SBDD principles in action. Researchers employed a hybrid drug design strategy, which involved combining two distinct pharmacophoric systems: pyrrolo[2,1-f] nih.govresearchgate.netijcce.ac.irtriazine and 1-(methylpiperidin-4-yl)aniline. nih.govresearchgate.net The goal was to create a new hybrid molecule that incorporated the beneficial binding characteristics of both parent fragments.
This process began with the analysis of a co-crystallized ligand, merestinib, within the MERTK active site. researchgate.net By understanding the binding mode of a known inhibitor, researchers could design a new motif, 6-bromo-N-(3-fluoro-4-(1-methylpiperidin-4-yl)phenyl)pyrrolo[2,1-f] nih.govresearchgate.netijcce.ac.irtriazin-4-amine, that was predicted to have enhanced inhibitory potential. researchgate.net This de novo design approach, guided by the target's structure, led to the synthesis of a series of novel compounds (1K1–1K5) with significant anticancer potential. nih.govresearchgate.net
Table 2: Hybrid Drug Design Strategy for MERTK Inhibitors
| Design Step | Description | Key Molecules/Fragments |
| 1. Target Analysis | Analysis of the MERTK active site using a co-crystallized ligand. | Merestinib, MERTK Protein (PDB: 7AAY) |
| 2. Pharmacophore Identification | Docking studies to identify high-affinity fragments. | Pyrrolo[2,1-f] nih.govresearchgate.netijcce.ac.irtriazine, 3-fluoro-4-(1-methylpiperidin-4-yl)aniline |
| 3. Hybridization | Combining the identified pharmacophores via a linker. | N-C linkage |
| 4. Lead Generation | Synthesis of novel hybrid lead compounds. | Compounds 1K1–1K5 |
This table outlines the structure-based drug design process used to develop novel MERTK inhibitors. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov By analyzing a series of compounds with known activities, QSAR models can identify the physicochemical properties, such as lipophilicity, electronic effects, and steric parameters, that are critical for the desired biological effect.
While specific QSAR studies focusing solely on this compound are not prominently documented in the reviewed literature, this methodology is highly relevant for optimizing its derivatives. For a series of analogs based on this scaffold, a QSAR study would involve:
Data Set Compilation : Assembling a group of this compound derivatives with experimentally measured biological activity (e.g., IC50 values against a specific kinase).
Descriptor Calculation : Calculating a wide range of molecular descriptors for each compound, which quantify various aspects of its structure (e.g., molecular weight, logP, topological surface area, electronic properties).
Model Development : Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with the biological activity.
Model Validation : Testing the predictive power of the model using an external set of compounds not used in the model's creation.
Once validated, the QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and guiding the design of more potent molecules.
Virtual Screening and Library Design for Novel Chemical Entities
Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. arxiv.org This method significantly narrows down the number of compounds that need to be tested experimentally, saving time and resources.
For a scaffold like this compound, virtual screening can be employed in several ways:
Ligand-Based Virtual Screening : If a known active ligand exists, one can search for compounds in a database that have a similar shape or share pharmacophoric features with the known active molecule.
Structure-Based Virtual Screening : Using the 3D structure of the target protein, millions of compounds can be docked into the binding site computationally. arxiv.org The compounds are then ranked based on their predicted binding affinity (docking score), and the top-ranking hits are selected for experimental validation.
The research on MERTK inhibitors, which involved docking various pharmacophore moieties to find the best fit, is a form of small-scale virtual screening. nih.gov In a larger campaign, a library of commercially available or virtually generated compounds containing the this compound core could be screened against a target of interest. This approach is instrumental in discovering novel chemical entities for a given biological target and is a cornerstone of modern computational drug discovery. nih.govnih.gov
Molecular Dynamics Simulations for Conformational Studies
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. utupub.fi By simulating the behavior of a protein-ligand complex in a realistic environment (including water and ions), MD can provide detailed insights into the stability of the binding pose, the flexibility of the protein, and the specific interactions that hold the ligand in place. utupub.finih.gov
For a ligand derived from this compound, an MD simulation would typically follow these steps:
System Setup : The protein-ligand complex, obtained from a docking study or a crystal structure, is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.
Simulation Run : The forces on every atom are calculated using a force field, and Newton's laws of motion are applied to predict the movement of atoms over a series of very small time steps. These simulations can run for nanoseconds to microseconds.
Trajectory Analysis : The resulting trajectory (a "movie" of atomic motion) is analyzed to understand the conformational changes in the protein and ligand, the stability of key hydrogen bonds, and other dynamic interactions. mdpi.com
MD simulations can reveal, for example, whether the initial binding pose predicted by docking is stable over time or if the ligand adopts a different conformation within the binding site. nih.gov It can also be used to calculate binding free energies, providing a more accurate estimation of binding affinity than docking scores alone. mdpi.com Although no specific MD studies on this compound were found in the initial search, this technique is a standard and crucial step in validating and refining the results of molecular docking and SBDD efforts. utupub.finih.gov
Advanced Research Methodologies and Experimental Design
Cell-Based Assays for Pharmacological Screening
Cell-based assays are fundamental in the initial stages of drug discovery, providing critical insights into the biological effects of novel compounds on cellular processes.
A primary step in assessing the anticancer potential of 4-(1-methylpiperidin-4-yl)aniline derivatives is to determine their effect on the viability and proliferation of cancer cells. A recent study on a series of hybrid molecules incorporating the this compound scaffold investigated their cytotoxic effects against various human cancer cell lines. nih.govnih.gov The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for these compounds.
For instance, the compound designated as IK5, a hybrid of pyrrolo[2,1-f] nih.govnih.govnih.govtriazine and 3-fluoro-4-(1-methylpiperidin-4-yl)aniline (B2691735), demonstrated significant cytotoxic activity. nih.govnih.gov The IC₅₀ values were determined against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and MDA-MB-231 (breast adenocarcinoma) cell lines. nih.govnih.gov Such assays typically involve treating the cells with varying concentrations of the compound and measuring cell viability after a specific incubation period using methods like the MTT assay.
Interactive Table: Cytotoxicity of IK5, a this compound Derivative
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A549 | Lung Carcinoma | 0.36 |
| MCF-7 | Breast Adenocarcinoma | 0.42 |
| MDA-MB-231 | Breast Adenocarcinoma | 0.80 |
Data sourced from a study on MERTK inhibitors. nih.govnih.gov
Identifying the molecular target of a compound is a critical step in drug development. Target engagement assays confirm that a drug interacts with its intended target in a cellular context. nih.gov Techniques such as the cellular thermal shift assay (CETSA) can be utilized to monitor the thermal stabilization of a target protein upon ligand binding. nih.gov
For derivatives of this compound, receptor binding assays are pertinent, especially when the intended targets are receptors. For example, in the study of related 4-anilidopiperidine analogues, competitive binding assays are used to determine the affinity of the compounds for specific receptors, such as the mu and delta opioid receptors. nih.gov These assays typically use a radiolabeled ligand that is known to bind to the receptor, and the ability of the test compound to displace the radioligand is measured. nih.gov
While direct target engagement data for the parent this compound is limited in publicly available research, the principle is demonstrated in the study of a complex derivative, 1-methylpiperidin-4-yl α-hydroxy-α-(1-iodo-1-propen-3-yl)-α-phenylacetate (IPIP), which was evaluated for its binding to muscarinic receptors. nih.gov In this study, in vitro binding assays showed that the R-isomers had a selective affinity for M₁ over M₂ muscarinic receptor subtypes. nih.gov
Once a compound demonstrates biological activity, it is important to understand its impact on cellular signaling pathways and gene expression. broadinstitute.orgnih.gov Techniques such as Western blotting can be used to assess the phosphorylation status of key proteins in a signaling cascade, providing insights into pathway activation or inhibition. For instance, in the investigation of kinase inhibitors, the phosphorylation of downstream substrates is often measured. researchgate.net
Gene expression profiling, using methods like RNA sequencing (RNA-Seq) or microarray analysis, can provide a global view of the transcriptional changes induced by a compound. broadinstitute.orgnih.gov For example, a study on the anticancer potential of the alkaloid isopicrinine utilized RNA-Seq to identify affected genes and cellular pathways in MCF7 breast cancer cells. nih.gov This analysis revealed that the compound affected the expression of genes in the p53 signaling pathway, including the upregulation of the pro-apoptotic gene PUMA. nih.gov While this is not a direct analysis of this compound, it illustrates the methodology that would be applied to understand its molecular mechanism.
In Vitro Enzyme and Kinase Inhibition Assays
Many modern therapeutics, particularly in oncology, target specific enzymes such as kinases. nih.gov The this compound scaffold has been incorporated into molecules designed as kinase inhibitors. nih.govnih.gov In vitro kinase inhibition assays are therefore essential to quantify the potency and selectivity of these compounds.
These assays typically measure the activity of a purified enzyme in the presence of varying concentrations of the inhibitor. The study on the MERTK-inhibiting hybrid compound IK5, which contains the 3-fluoro-4-(1-methylpiperidin-4-yl)aniline moiety, assessed its inhibitory activity against the MERTK kinase. nih.govnih.gov The results showed a weak inhibitory potential for most of the synthesized compounds in the series, with IK5 showing approximately 42% inhibition of MERTK at a concentration of 10 µM, which was comparable to the control inhibitor, staurosporine. nih.govnih.gov
Interactive Table: MERTK Kinase Inhibition by IK5
| Compound | Concentration (µM) | % Inhibition of MERTK |
| IK5 | 1 | Suboptimal |
| IK5 | 10 | ~42 |
| Staurosporine | - | Comparable to IK5 |
Data sourced from a study on MERTK inhibitors. nih.govnih.gov
In another example with a more complex structure containing a piperidinyl moiety, a potent type II ABL/c-KIT dual kinase inhibitor was discovered. researchgate.net This compound potently inhibited purified ABL and c-KIT kinases with IC₅₀ values of 46 nM and 75 nM, respectively. researchgate.net
Preclinical In Vivo Efficacy Models and Animal Studies
Promising candidates from in vitro screening are advanced to preclinical in vivo studies to evaluate their efficacy and pharmacokinetic properties in a whole-organism context. nih.govijcce.ac.ir Animal models of disease, such as tumor xenografts in immunodeficient mice, are commonly used in cancer research. nih.govijcce.ac.ir In these models, human cancer cells are implanted into mice, and the effect of the test compound on tumor growth is monitored. nih.govijcce.ac.ir
High-Throughput Screening (HTS) Approaches for Analog Discovery
High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify "hits" with a desired biological activity. nih.gov These hits can then serve as starting points for medicinal chemistry efforts to develop more potent and selective analogs. While specific HTS campaigns for the discovery of this compound analogs are not detailed in the reviewed literature, the principles of HTS are broadly applicable.
A related approach is hybrid drug design, which was employed in the development of the MERTK inhibitor IK5. nih.govnih.gov This rational design strategy involves combining pharmacophoric elements from different known active molecules to create novel hybrid compounds with potentially enhanced or new activities. nih.govnih.gov In this case, the pyrrolo[2,1-f] nih.govnih.govnih.govtriazine and 1-(methylpiperidin-4-yl)aniline pharmacophores were hybridized to develop new leads. nih.govnih.gov This approach, while more targeted than HTS, is a powerful method for analog discovery.
Future Perspectives and Emerging Research Directions for 4 1 Methylpiperidin 4 Yl Aniline
Design of Next-Generation Analogs with Enhanced Potency and Selectivity
The rational design of new analogs based on the 4-(1-methylpiperidin-4-yl)aniline core is a primary focus of future research. The goal is to develop compounds with superior potency against specific biological targets while minimizing off-target effects. A key strategy involves structure-based drug design, where computational docking studies are used to understand the interactions between the ligand and the target protein's binding site. nih.gov
For instance, in the development of novel inhibitors for Mer-tyrosine kinase (MERTK), a promising cancer target, researchers have analyzed how pharmacophore moieties fit into the active pocket and interact with key amino acid residues like Phe673, Met674, and Arg727. nih.gov By modifying the this compound scaffold, for example by introducing a fluorine atom to create 3-fluoro-4-(1-methylpiperidin-4-yl)aniline (B2691735), researchers aim to optimize these interactions and enhance inhibitory activity. nih.gov
Another approach is the creation of derivatives that can overcome drug resistance. For cancers where resistance to existing therapies is a major hurdle, novel 4-anilinoquinazoline (B1210976) derivatives are being designed and synthesized. nih.gov These efforts focus on strategic substitutions at various positions on the quinazoline (B50416) ring and the aniline (B41778) moiety to create compounds that are effective against mutated or drug-resistant cancer cells. nih.gov The development of lapatinib (B449) derivatives is one such example, where new inhibitory small molecules are sought for dual inhibition of the EGFR and HER2 receptors, which are implicated in various tumors. mdpi.com The exploration of different chemical groups attached to the core structure allows for the fine-tuning of the molecule's biological activity and selectivity. mdpi.com
Identification of Novel Molecular Targets and Therapeutic Opportunities
While much research has focused on established targets, a significant future direction is the identification of new molecular targets for derivatives of this compound, opening up new therapeutic avenues.
A major area of exploration is in oncology, specifically targeting receptor tyrosine kinases (RTKs). Mer-tyrosine kinase (MERTK), a member of the TAM family (TYRO3, AXL, MERTK), has been identified as a key target. nih.govresearchgate.net MERTK plays a crucial role in cancer cell survival and proliferation and helps regulate immune responses within the tumor microenvironment. nih.govresearchgate.net Derivatives of this compound have been used to develop potent MERTK inhibitors, presenting a promising strategy for cancer treatment. nih.govresearchgate.net
Beyond MERTK, research suggests that analogs can be designed as multi-target RTK inhibitors. nih.gov For example, certain 4-anilinoquinazoline derivatives have demonstrated inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), platelet-derived growth factor receptor beta (PDGFR-β), and epidermal growth factor receptor (EGFR). nih.gov This multi-targeted approach is considered promising for treating complex diseases like non-small cell lung cancer (NSCLC), which involves multiple signaling pathways. nih.govnih.gov
An emerging and novel therapeutic strategy involves targeting DNA secondary structures. Research on the related compound 4-(4-methylpiperazin-1-yl)aniline has shown its potential to stabilize G-quadruplex (G4) structures in DNA. researchgate.net The stabilization of G4s in the promoter region of oncogenes like c-MYC can inhibit their expression, offering a viable approach for anticancer therapy. researchgate.net This opens the possibility that derivatives of this compound could be designed to target these nucleic acid structures, representing a new class of potential anticancer agents. researchgate.net
Strategies for Improving Pharmacodynamic and Pharmacokinetic Profiles of Derivatives
A critical aspect of drug development is optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of a compound, collectively known as its pharmacokinetic profile. Future research will focus on strategies to enhance the metabolic stability and bioavailability of this compound derivatives.
One key area of investigation is metabolic stability. Studies on hybrid molecules incorporating the this compound structure have included assessments of their stability in liver microsomes. nih.govresearchgate.net For instance, certain synthesized molecules were found to be stable with favorable intrinsic clearance profiles. researchgate.net One lead compound demonstrated significant stability in human liver microsomes (HLM) with a half-life (T1/2) of 396.70 minutes, indicating slow metabolism, which is often a desirable characteristic for a drug. researchgate.net
Chemical modification and prodrug strategies are also being explored to improve these profiles. rsc.org A prodrug is an inactive or less active molecule that is converted into the active drug within the body. This approach can be used to improve solubility, increase metabolic stability, and provide sustained release of the active compound. rsc.org Another innovative technique is the formation of phyto-phospholipid complexes. nih.gov This method has been shown to improve the bioavailability of plant-derived actives that have poor solubility and membrane-crossing capabilities by incorporating them with dietary phospholipids. nih.gov Such techniques could be adapted for derivatives of this compound to enhance their systemic effectiveness. nih.gov
These strategies are essential for ensuring that a potent and selective compound can reach its target in the body at a therapeutic concentration and remain there for a sufficient duration.
Development of Multi-Targeted Therapies and Hybrid Drug Designs
The complexity of diseases like cancer, which often involve redundant or interconnected signaling pathways, has driven the shift from single-target drugs to multi-targeted therapies. nih.govadvancementsinoncology.com The this compound scaffold is well-suited for this approach, particularly through the design of hybrid drugs.
A hybrid drug design strategy involves combining two or more distinct pharmacophores into a single molecule. nih.gov This approach has been successfully employed by hybridizing a pyrrolo[2,1‐f] nih.govresearchgate.netcornell.edutriazine system with the 1‐(methylpiperidin‐4‐yl)aniline structure to develop novel MERTK inhibitors for cancer. nih.govresearchgate.net The rationale is that a single molecule designed to hit multiple targets can be more effective and may circumvent the drug resistance that often develops with single-target agents. nih.govadvancementsinoncology.com
Multi-targeted tyrosine kinase inhibitors (TKIs) are a prime example of this strategy's success. nih.gov By simultaneously inhibiting multiple RTKs such as VEGFR, PDGFR, and EGFR, these drugs can exert both anti-proliferative and anti-angiogenic effects, attacking the tumor on multiple fronts. nih.govnih.gov This "one compound–multiple targets" approach, also known as polypharmacology, is considered advantageous over administering a combination of separate drugs. mdpi.com A single hybrid molecule offers a more predictable pharmacokinetic profile and can improve patient compliance due to simpler dosing schedules. mdpi.com As our understanding of disease biology deepens, the design of precisely tailored multi-targeted agents based on the this compound core will likely become a dominant paradigm in drug discovery. advancementsinoncology.com
Translational Research from Bench to Clinic: Challenges and Prospects
Translational research is the process of converting fundamental scientific discoveries from the laboratory ("bench") into practical applications for human health ("clinic"). texilajournal.com For compounds derived from this compound, this journey is filled with both significant prospects and formidable challenges.
The primary prospect lies in the potential of these compounds to address unmet medical needs, particularly in oncology. Preclinical studies have shown promise; for example, a hybrid molecule, IK5, demonstrated potent cytotoxicity against the A549 lung cancer cell line with an IC50 value of 0.36 μM. nih.govresearchgate.net Such findings in laboratory-based research are the first step toward developing a new cancer treatment. texilajournal.com
However, the path to clinical application is long and fraught with challenges. The transition requires extensive preclinical in vivo testing to validate the in vitro results. researchgate.net A major hurdle in cancer therapy is the development of drug resistance, where tumor cells adapt and no longer respond to treatment. mdpi.com Additionally, ensuring the safety of a new drug and managing its potential adverse effects is a critical component of clinical development. mdpi.com
The process of moving from the lab to the clinic is also logistically complex and expensive, often requiring sophisticated equipment and specialized facilities for clinical trials. texilajournal.com The success rate for new drugs is notoriously low, with many promising compounds failing during clinical trials. Despite these obstacles, the continued investigation into this compound derivatives is driven by the urgent need for more effective and targeted therapies. advancementsinoncology.com
Table of Research Findings on this compound Derivatives
| Compound/Derivative Class | Molecular Target(s) | Key Research Finding | Reference(s) |
| Hybrid of Pyrrolo[2,1-f] nih.govresearchgate.netcornell.edutriazine and 1-(Methylpiperidin-4-yl)aniline (e.g., IK5) | MERTK | Showed potent cytotoxicity against A549, MCF-7, and MDA-MB-231 cancer cell lines. IK5 had an IC50 of 0.36 μM against A549 cells. | nih.gov, researchgate.net |
| 4-Anilinoquinazoline Derivatives | EGFR, VEGFR-2, PDGFR-β | Designed as multi-target RTK inhibitors for cancer therapy. | nih.gov |
| 3-Fluoro-4-(1-methylpiperidin-4-yl)aniline | MERTK | Used as a key intermediate in the synthesis of MERTK inhibitors, with docking studies showing favorable interactions. | nih.gov |
| Lapatinib Derivatives | EGFR, HER2 | Designed as dual inhibitors to overcome resistance, with some compounds showing nanomolar IC50 values. | mdpi.com |
Q & A
Basic: What are the optimized synthesis methods for 4-(1-Methylpiperidin-4-yl)aniline, and how can reaction conditions be systematically varied?
The synthesis typically involves coupling 4-aminophenyl derivatives with 1-methylpiperidine under alkaline conditions. Key variables include:
- Catalysts : Use of palladium-based catalysts for cross-coupling reactions (e.g., Buchwald-Hartwig amination) .
- Temperature : Reactions often proceed at 80–100°C to balance yield and side-product formation .
- Purification : Post-synthesis, hydrogen chloride treatment is employed to isolate the compound as a dihydrochloride salt, followed by recrystallization in ethanol/water mixtures .
Basic: What analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm structural integrity, with aromatic protons appearing at δ 6.5–7.5 ppm and piperidine protons at δ 1.5–3.0 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (190.29 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated in related piperidine-aniline hybrids .
Basic: What safety protocols are critical when handling this compound?
- PPE : Gloves, lab coats, and goggles are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl salts) before disposal in designated hazardous waste containers .
Advanced: How do structural modifications of the piperidine ring influence the compound’s bioactivity?
- Substituent Effects : Adding electron-withdrawing groups (e.g., -CF) to the piperidine ring enhances receptor binding affinity in kinase inhibition studies .
- Ring Size : Replacing piperidine with pyrrolidine reduces steric hindrance, altering selectivity in antimicrobial assays .
- Positional Isomerism : Ethoxymethyl group placement at C3 vs. C4 of the piperidine ring significantly impacts solubility and metabolic stability .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial efficacy)?
- Dose-Response Studies : Replicate experiments across multiple cell lines (e.g., MCF-7 for cancer, E. coli for antimicrobial assays) to identify activity thresholds .
- Mechanistic Profiling : Use RNA sequencing to differentiate pathways affected at varying concentrations .
- Structural Confirmation : Verify compound purity via HPLC before biological testing to rule out batch-specific impurities .
Advanced: What computational strategies are used to predict the compound’s interactions with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with receptors (e.g., serotonin transporters) by simulating binding energies and poses .
- MD Simulations : GROMACS-based simulations assess stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR Models : Correlate substituent electronic parameters (Hammett constants) with IC values to guide analog design .
Basic: What solvent systems are optimal for storing and reacting this compound?
- Storage : Dissolve in anhydrous DMSO under inert gas (N) to prevent oxidation; store at -20°C for long-term stability .
- Reactions : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution reactions, while ethanol/water mixtures aid in precipitation .
Advanced: How does pH modulate the compound’s reactivity in aqueous environments?
- Protonation States : The aniline group (pK ~4.6) becomes protonated below pH 4, increasing solubility but reducing nucleophilicity .
- Stability : Above pH 7, the compound undergoes gradual hydrolysis; buffered solutions (pH 5–6) are recommended for kinetic studies .
Advanced: What isotopic labeling approaches are used to track metabolic pathways of this compound?
- Deuterium Labeling : Introduce H at the piperidine methyl group via catalytic deuteration to monitor hepatic metabolism via LC-MS .
- C Tracing : Radiolabel the aniline ring to quantify excretion profiles in rodent models .
Basic: How is the compound integrated into multi-step syntheses of complex molecules?
- As a Building Block : Couple with activated aryl halides via Ullmann or Suzuki-Miyaura reactions to generate biaryl amines .
- Protection Strategies : Protect the aniline group with Boc (-butoxycarbonyl) before introducing electrophilic substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
